N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-propanamide
Description
N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-propanamide is a synthetic propanamide derivative featuring a 5-amino-2-fluorophenyl group attached to the amide nitrogen and a 3-methylphenoxy substituent on the propanamide chain. The compound’s molecular formula is inferred as C₁₇H₁₈FN₂O₂ (molecular weight: ~306.34 g/mol), with structural similarities to analogs listed in and .
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-10-4-3-5-13(8-10)21-11(2)16(20)19-15-9-12(18)6-7-14(15)17/h3-9,11H,18H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVZTPZDFILKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-propanamide typically involves the following steps:
Aromatic Substitution: Introduction of the fluorine atom to the aromatic ring via electrophilic aromatic substitution.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester).
Phenoxy Group Introduction: Attachment of the phenoxy group via nucleophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or phenoxy groups.
Reduction: Reduction reactions could target the amide group or other functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NaOH, NH₃) are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-propanamide:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in materials science or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, influencing various molecular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-propanamide and its analogs:
Key Structural and Functional Insights:
Phenoxy Substituent Effects: Electron-Donating Groups (e.g., methoxy, methyl): Increase lipophilicity and may enhance membrane permeability . Electron-Withdrawing Groups (e.g., chloro): Improve stability but may increase toxicity (e.g., 2,4-dichloro analog in ) . Positional Isomerism: Para-substituted methoxy () vs. ortho-substituted () alters steric and electronic profiles, impacting binding interactions.
Amino Phenyl Modifications: Fluoro vs. methoxy substitution at the 2-position ( vs.
Safety and Handling :
- Halogenated analogs (e.g., 2,4-dichloro in ) require stringent safety measures (e.g., protective gear, specialized waste disposal) due to irritant properties .
- Methyl and methoxy analogs () pose moderate hazards (Xi irritant) .
Research Utility: Most compounds are marketed as intermediates for chemical synthesis (e.g., ) .
Biological Activity
N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a propanamide backbone with a 5-amino-2-fluorophenyl group and a 3-methylphenoxy substituent. Its molecular formula is with a molecular weight of approximately 302.35 g/mol. The presence of an amino group and fluorine atom contributes to its unique chemical properties, which may enhance its interaction with biological targets.
The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with various enzymes and receptors involved in critical biochemical pathways. Its structure indicates potential interactions that could influence inflammatory responses and pain modulation.
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines, including colon carcinoma (HCT-15) and melanoma cells. The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl rings are crucial for enhancing cytotoxicity against these cells .
Anti-inflammatory Properties
Preliminary investigations have suggested potential anti-inflammatory and analgesic effects of this compound. Interaction studies indicate that it may modulate pathways associated with inflammation, although further research is required to confirm these effects .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Targeted Cell Line |
|---|---|---|---|
| Compound A | Anticancer | 23.30 | HCT-15 |
| Compound B | Anti-inflammatory | >1000 | RAW 264.7 |
| Compound C | Anticancer | 10–30 | U251 (glioblastoma) |
| This compound | Potential anti-inflammatory | TBD | TBD |
Case Studies
- Case Study on Anticancer Activity : In a study examining the effects of structurally similar compounds on cancer cell lines, it was found that specific modifications in the phenyl ring significantly enhanced cytotoxic activity against HCT-15 cells. The study highlighted the importance of molecular interactions in determining the efficacy of these compounds .
- Mechanistic Insights : A detailed investigation into the binding affinity of this compound with target proteins using surface plasmon resonance revealed promising results, suggesting potential therapeutic applications in drug design .
Q & A
Q. What experimental approaches address the compound’s instability in aqueous solutions?
- Methodological Answer :
- pH-rate profiling : Determine degradation kinetics across pH 1–10 to identify optimal formulation conditions .
- Lyophilization : Stabilize as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .
- Prodrug design : Mask the amide group as a tert-butyl carbamate to enhance solubility and reduce hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
